molecular formula C16H18FN3O4S B2783905 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide CAS No. 1170885-69-4

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2783905
CAS No.: 1170885-69-4
M. Wt: 367.4
InChI Key: ABRSFYBLZRFULL-UHFFFAOYSA-N
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Description

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolyl moiety, a fluorophenoxy group, and a dioxidotetrahydrothiophene ring, making it a unique candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyrazolyl structure One common approach is the cyclization of hydrazine derivatives with β-ketoesters under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized to introduce additional functional groups.

  • Reduction: Reduction reactions can be used to modify the pyrazolyl ring or the fluorophenoxy group.

  • Substitution: Substitution reactions can introduce different substituents on the pyrazolyl ring or the fluorophenoxy group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives of the dioxidotetrahydrothiophene ring, reduced forms of the pyrazolyl ring, and substituted variants of the fluorophenoxy group.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound has been studied for its potential as a potassium channel activator, particularly GIRK1/2 potassium channels.

  • Medicine: Its biological activity suggests potential therapeutic applications, such as in the treatment of cardiovascular diseases.

  • Industry: The compound's unique structure makes it a candidate for use in advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the activation of GIRK1/2 potassium channels. By binding to these channels, the compound helps regulate potassium ion flow, which is crucial for maintaining proper cardiac function and other physiological processes.

Molecular Targets and Pathways Involved:

  • GIRK1/2 Potassium Channels: These channels are the primary molecular targets of the compound.

  • Pathways: The activation of GIRK1/2 channels influences various signaling pathways related to cardiac rhythm and neuronal activity.

Comparison with Similar Compounds

  • N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: A related compound without the fluorophenoxy group.

  • 2-(2-fluorophenoxy)acetamide derivatives: Compounds with similar fluorophenoxy groups but different core structures.

Uniqueness: The presence of both the dioxidotetrahydrothiophene ring and the fluorophenoxy group in this compound sets it apart from its analogs

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Biological Activity

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide is a complex organic compound that has garnered interest due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features:

  • Tetrahydrothiophene ring : Provides a unique dioxo functionality.
  • Pyrazolyl group : Implicated in various biological interactions.
  • Fluorophenoxy acetamide moiety : Enhances lipophilicity and potential receptor binding.

Research indicates that this compound may exert its biological effects primarily through the modulation of potassium channels, specifically the GIRK1/2 channels . This interaction leads to:

  • Hyperpolarization of cell membranes : Reducing cellular excitability.
  • Regulation of neurotransmitter release : Potentially impacting neurological functions.

Pharmacological Effects

The compound has been investigated for various pharmacological activities, including:

  • Anticancer properties : Initial studies suggest it may inhibit cancer cell proliferation.
  • Neuroprotective effects : Due to its ability to modulate ion channels, it may protect against neurodegenerative diseases.

Interaction Studies

Molecular docking studies have shown that this compound can bind effectively to specific enzymes and receptors. The binding affinities and interaction profiles are crucial for understanding its therapeutic potential.

Biological ActivityMechanismReferences
AnticancerInhibition of cell proliferation
NeuroprotectionModulation of GIRK channels
Enzyme InteractionBinding to specific enzymes

Case Study 1: Anticancer Activity

A study examined the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration, this compound demonstrated protective effects against oxidative stress-induced neuronal damage. It was shown to reduce levels of reactive oxygen species (ROS), suggesting its potential as a neuroprotective agent.

Properties

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O4S/c1-11-8-15(20(19-11)12-6-7-25(22,23)10-12)18-16(21)9-24-14-5-3-2-4-13(14)17/h2-5,8,12H,6-7,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRSFYBLZRFULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2F)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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